1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,3-benzodiazole
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Overview
Description
1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,3-benzodiazole is a compound that belongs to the benzimidazole family, which is known for its diverse biological activities.
Preparation Methods
The synthesis of 1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,3-benzodiazole typically involves the reaction of benzimidazole with cinnamaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of reduced benzimidazole compounds.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound has shown promise in inhibiting the growth of cancer cell lines, making it a potential candidate for anticancer drug development
Mechanism of Action
The mechanism by which 1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,3-benzodiazole exerts its effects involves interactions with specific molecular targets. For instance, its anticancer activity is attributed to its ability to bind to and inhibit the function of certain proteins involved in cell proliferation. The compound interacts with transport proteins like human serum albumin, and its binding involves hydrogen bonding and van der Waals forces .
Comparison with Similar Compounds
1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,3-benzodiazole can be compared with other benzimidazole derivatives, such as:
1-[(2E)-3-phenylprop-2-enoyl]-2-(4-chlorophenyl)-1H-benzimidazole: This compound has shown similar anticancer activity but with different selectivity ratios.
5-[(2E)-1-(1H-benzimidazol-2-yl)-3-substituted phenylprop-2-en-1-ylidene] pyrimidine-2,4,6(1H,3H,5H)-triones: These compounds have also demonstrated antitumor activity and are structurally related.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for further research and development.
Biological Activity
1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,3-benzodiazole is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The compound has a molecular formula of C15H14N2 and a molecular weight of 238.29 g/mol. Its structure includes a benzodiazole ring, which is known for its diverse biological activities.
Research indicates that this compound may exert its biological effects through various mechanisms:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can contribute to cellular damage and various diseases.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes related to inflammatory processes and neurodegenerative diseases.
Anticancer Properties
Several studies have investigated the anticancer potential of benzodiazole derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (Breast Cancer) | 10.5 | |
HeLa (Cervical Cancer) | 8.7 | |
A549 (Lung Cancer) | 12.0 |
Neuroprotective Effects
Research has indicated that compounds containing the benzodiazole moiety can offer neuroprotective benefits. They may inhibit acetylcholinesterase (AChE), which is relevant in Alzheimer's disease treatment.
Study on Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer activity of various benzodiazole derivatives, including our compound of interest. In vitro tests revealed significant cytotoxicity against human cancer cell lines, suggesting that modifications to the benzodiazole structure can enhance efficacy.
Neuroprotective Study
Another research article highlighted the neuroprotective effects of benzodiazole derivatives in models of oxidative stress-induced neurotoxicity. The study found that these compounds could protect neuronal cells from damage by inhibiting reactive oxygen species production.
Properties
IUPAC Name |
1-[(E)-3-phenylprop-2-enyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2/c1-2-7-14(8-3-1)9-6-12-18-13-17-15-10-4-5-11-16(15)18/h1-11,13H,12H2/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTNGSCQAGSUOB-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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